molecular formula C6H9NOS B8516301 2-Methylthio-4,5-dimethyloxazole

2-Methylthio-4,5-dimethyloxazole

Cat. No. B8516301
M. Wt: 143.21 g/mol
InChI Key: XYLFVYPPRKQXKJ-UHFFFAOYSA-N
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Patent
US04143047

Procedure details

4,5-Dimethyl-2(3H)-oxazolethione [Bull. Soc. Chim. Belg. 70, 745, (1961)] (37.5 g, 0.29 m) in 2N aqueous sodium hydroxide (150 ml) was stirred at room temperature during the dropwise addition of dimethyl sulphate (40.0 g, 0.317 m). The mixture was stirred for 4 hours at room temperature and then warmed to 50° C, cooled, and the aqueous phase extracted with diethyl ether. Evaporation of the solvent and distillation of the residue under reduced pressure gave 33.85 g (81%) of the title product as a pale yellow oil, b.p. 82° C./13 mm.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[S:8])[O:5][C:6]=1[CH3:7].S(OC)(O[CH3:13])(=O)=O>[OH-].[Na+]>[CH3:1][C:2]1[N:3]=[C:4]([S:8][CH3:13])[O:5][C:6]=1[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
CC=1NC(OC1C)=S
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1N=C(OC1C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 33.85 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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